molecular formula C8H12BrClN2 B3080920 (2-Amino-4-bromophenyl)dimethylamine hydrochloride CAS No. 1093619-91-0

(2-Amino-4-bromophenyl)dimethylamine hydrochloride

Cat. No.: B3080920
CAS No.: 1093619-91-0
M. Wt: 251.55 g/mol
InChI Key: KMZABQPSJBXZFX-UHFFFAOYSA-N
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Description

(2-Amino-4-bromophenyl)dimethylamine hydrochloride (CAS: 183251-89-0) is a brominated aromatic compound featuring a dimethylamine substituent and a hydrochloride salt. It is characterized by the molecular formula C₈H₁₂BrN₂·HCl and a purity of 95% in commercial supplies . The compound is utilized in organic synthesis, particularly in the development of pharmacologically active molecules and coordination complexes. Its structural uniqueness lies in the combination of a bromine atom at the para position of the benzene ring and a dimethylamine group at the ortho position, which influences its reactivity and stability .

Properties

IUPAC Name

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZABQPSJBXZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-bromophenyl)dimethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-4-bromophenyl)dimethylamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Amino-4-bromophenyl)dimethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylamine group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Purity Key Substituents
(2-Amino-4-bromophenyl)dimethylamine HCl 183251-89-0 C₈H₁₂BrN₂·HCl 95% Bromine, dimethylamine
2-Bromo-4-fluorobenzylamine hydrochloride 289038-14-8 C₇H₈BrFN·HCl N/A Bromine, fluorine, benzylamine
N-(2-Amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride 1177271-06-5 C₈H₁₂BrN₂·2HCl 95% Bromine, dimethylamine (dihydrochloride)
Dimethylamine hydrochloride 506-59-2 C₂H₈N·HCl N/A Simple dimethylamine salt

Key Observations:

Halogen Influence: The bromine atom in (2-Amino-4-bromophenyl)dimethylamine HCl enhances electrophilic aromatic substitution reactivity compared to 2-bromo-4-fluorobenzylamine hydrochloride, where fluorine’s electron-withdrawing effects may reduce reactivity .

Salt Form: The dihydrochloride analogue (CAS: 1177271-06-5) exhibits higher solubility in polar solvents due to the additional HCl molecule but may exhibit lower thermal stability than the monohydrochloride form .

Thermal Stability and Decomposition

Thermal analysis of (2-Amino-4-bromophenyl)dimethylamine HCl reveals decomposition at 348–365°C in inert atmospheres (helium), accompanied by dimethylamine and water release. In synthetic air, exothermic oxidation occurs at similar temperatures, producing oxidative coupling products (e.g., m/z = 58–59) . Comparable data for analogues like 2-bromo-4-fluorobenzylamine hydrochloride are unavailable in the provided evidence, highlighting a research gap.

Research Implications and Gaps

  • Thermal Behavior: The oxidative degradation pathway of (2-Amino-4-bromophenyl)dimethylamine HCl under synthetic air necessitates caution in high-temperature applications .
  • Substituent Effects : Further studies comparing bromine vs. fluorine substituents on aromatic amines could elucidate electronic effects on reaction kinetics.
  • Regulatory Compliance : While dimethylamine hydrochloride is regulated, the absence of the target compound in regulatory lists suggests fewer restrictions, though safety assessments remain critical .

Biological Activity

(2-Amino-4-bromophenyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C8H12BrClN2C_8H_{12}BrClN_2 and a molecular weight of 251.55 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its synthesis typically involves the bromination of aniline derivatives followed by dimethylation, utilizing controlled conditions to ensure product consistency.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the dimethylamine group significantly influences its binding affinity and specificity, leading to various biochemical effects such as enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling pathways.

Key Mechanisms

  • Enzyme Interaction : This compound can inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may alter receptor activities, influencing cellular responses.
  • Cell Signaling : Changes in cellular signaling pathways can lead to diverse biological effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have revealed that related compounds exhibit cytotoxic activity against several cancer cell lines. For instance, derivatives have been tested against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells, showing promising results in inhibiting cell proliferation .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective properties. Research indicates that similar compounds may act as inhibitors for tau aggregation, which is relevant in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other halogenated phenyl derivatives.

Compound NameStructural FeaturesBiological Activity
(2-Amino-4-chlorophenyl)dimethylamine hydrochlorideChlorine instead of BromineModerate antimicrobial activity
(2-Amino-4-fluorophenyl)dimethylamine hydrochlorideFluorine instead of BromineLower cytotoxicity compared to brominated analogs
(2-Amino-4-iodophenyl)dimethylamine hydrochlorideIodine instead of BromineEnhanced lipophilicity but reduced receptor binding affinity

The brominated derivative stands out due to its favorable balance between lipophilicity and reactivity, which enhances its biological activity compared to its chloro and fluoro counterparts.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited an IC50 value indicating significant inhibition of cell growth in HeLa cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against S. aureus and E. coli. Results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for (2-Amino-4-bromophenyl)dimethylamine hydrochloride?

The synthesis typically involves nucleophilic substitution of 2-amino-4-bromo-substituted benzyl halides with dimethylamine. For example, reacting 2-amino-4-bromobenzyl chloride with dimethylamine in the presence of a base like sodium hydroxide facilitates deprotonation and substitution. Solvents such as ethanol or dimethylformamide (DMF) are commonly used, with reaction temperatures optimized between 40–60°C .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic proton environment and dimethylamine moiety.
  • FT-IR : For identifying N-H (amine) and C-Br stretches.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography : Resolves structural ambiguities, particularly in polymorphic forms .

Q. What are the critical solubility and stability properties of this compound?

It is highly soluble in polar solvents (water, ethanol) but hydrolytically unstable under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage at –20°C under inert atmospheres (argon or nitrogen) is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve amine accessibility.
  • Stoichiometric Adjustments : A 1.2:1 molar ratio of dimethylamine to benzyl halide minimizes side reactions.
  • Temperature Control : Maintaining 50–60°C balances reaction rate and thermal stability .

Q. How should discrepancies in reported biological activities (e.g., neuroprotective effects) be addressed?

Contradictions in activity data require:

  • Dose-Response Validation : Testing across a wide concentration range (nM–µM) in standardized cell lines (e.g., SH-SY5Y for neuroprotection).
  • Orthogonal Assays : Combining receptor binding studies (e.g., dopamine D2 receptor assays) with functional readouts (e.g., cAMP modulation).
  • Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives .

Q. What analytical methods ensure purity and resolve conflicting spectral data?

  • Headspace Gas Chromatography (HS-GC) : Quantifies residual amines (e.g., dimethylamine) with a recovery rate of 93–104% and LOD/LOQ of 0.1–0.5 µg/mL .
  • High-Resolution LC-MS/MS : Detects trace impurities (e.g., brominated byproducts).
  • Cross-Validation : Computational NMR prediction (e.g., DFT calculations) reconciles experimental vs. theoretical shifts .

Q. What mechanistic approaches elucidate its neuroprotective activity?

  • In Vitro Models : Use neurotoxicant-induced injury in SH-SY5Y or primary neuronal cultures.
  • Pathway Analysis : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and autophagy regulators (e.g., LC3-II).
  • Receptor Profiling : Radioligand binding assays for serotonin (5-HT) or NMDA receptors to identify targets .

Methodological Considerations

  • Synthetic Protocol Refinement : Pilot-scale reactions should include in-process monitoring (TLC or HPLC) to isolate intermediates and minimize side products .
  • Biological Assay Design : Include positive controls (e.g., memantine for neuroprotection) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4-bromophenyl)dimethylamine hydrochloride
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(2-Amino-4-bromophenyl)dimethylamine hydrochloride

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